molecular formula C6H12O6 B3334085 D-Glucose-2-d1 CAS No. 30737-83-8

D-Glucose-2-d1

Cat. No.: B3334085
CAS No.: 30737-83-8
M. Wt: 181.16 g/mol
InChI Key: GZCGUPFRVQAUEE-FPCZXLAFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

D-Glucose-2-d1, also known as deuterated glucose, is a stable isotope-labeled compound where one of the hydrogen atoms in the glucose molecule is replaced with deuterium. This compound is widely used in various scientific research fields due to its unique properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of D-Glucose-2-d1 typically involves the deuteration of glucose. One common method is the catalytic exchange of hydrogen with deuterium in the presence of a deuterium source, such as deuterium oxide (D2O). The reaction is usually carried out under mild conditions to ensure the selective incorporation of deuterium at the desired position .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterium sources and advanced catalytic techniques to achieve high yields and purity. The production process is optimized to minimize costs and ensure the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

D-Glucose-2-d1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

D-Glucose-2-d1 has a wide range of applications in scientific research:

Mechanism of Action

D-Glucose-2-d1 exerts its effects by participating in metabolic pathways similar to regular glucose. The deuterium atom acts as a tracer, allowing researchers to track the movement and transformation of glucose within biological systems. This helps in understanding the molecular targets and pathways involved in glucose metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of D-Glucose-2-d1

This compound is unique due to the presence of the deuterium atom, which provides distinct advantages in research applications. The deuterium label allows for precise tracking and analysis of glucose metabolism, making it a valuable tool in studies that require detailed metabolic information .

Properties

IUPAC Name

(2R,3S,4R,5R)-2-deuterio-2,3,4,5,6-pentahydroxyhexanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m0/s1/i3D
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZCGUPFRVQAUEE-FPCZXLAFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C=O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][C@](C=O)([C@H]([C@@H]([C@@H](CO)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70746049
Record name D-(C~2~-~2~H)Glucose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70746049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30737-83-8
Record name D-(C~2~-~2~H)Glucose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70746049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-Glucose-2-d1
Reactant of Route 2
D-Glucose-2-d1
Reactant of Route 3
D-Glucose-2-d1
Reactant of Route 4
D-Glucose-2-d1
Reactant of Route 5
D-Glucose-2-d1
Reactant of Route 6
D-Glucose-2-d1

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